Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine (CAS 885275-83-2) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core with an N-methylmethanamine substituent at the 3-position. This structure places it within a privileged class of scaffolds prevalent in medicinal chemistry for modulating neurological targets and kinases.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 885275-83-2
Cat. No. B1604423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine
CAS885275-83-2
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCNCC1=CN=C2N1C=CC=C2
InChIInChI=1S/C9H11N3/c1-10-6-8-7-11-9-4-2-3-5-12(8)9/h2-5,7,10H,6H2,1H3
InChIKeyBIKHBXLQYBABBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine (CAS 885275-83-2): Sourcing the N-Methylated Scaffold for CNS and Kinase-Targeted Synthesis


Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine (CAS 885275-83-2) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core with an N-methylmethanamine substituent at the 3-position [1]. This structure places it within a privileged class of scaffolds prevalent in medicinal chemistry for modulating neurological targets and kinases [2]. Its defining N-methyl secondary amine distinguishes it from primary amine analogs, offering modified basicity, lipophilicity, and hydrogen-bonding capacity that directly impact its utility in parallel synthesis and lead optimization campaigns.

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine (CAS 885275-83-2): Why Generic Substitution of Imidazopyridine Building Blocks Fails


Casual substitution among imidazo[1,2-a]pyridine building blocks is not recommended, as minor structural changes at the 3-position profoundly alter the core's physicochemical and pharmacological profile. The presence of an N-methyl group on the methanamine side chain, as in the target compound, represents a critical structural decision point. Compared to the primary amine analog (imidazo[1,2-a]pyridin-3-ylmethanamine, CAS 160771-89-1), N-methylation increases calculated lipophilicity by approximately 0.5 log units (XLogP3 of 1.2 vs. 0.7) [1], altering membrane permeability and non-specific binding. Furthermore, the N-methyl substituent reduces hydrogen bond donor count from 2 to 1, directly affecting target engagement and solubility [1]. These quantifiable distinctions mean that their biological activity, pharmacokinetic behavior, and synthetic reactivity cannot be assumed to be equivalent.

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine (CAS 885275-83-2): Evidence-Based Differentiation from Core Structural Analogs


Increased Lipophilicity (XLogP3) Over the Primary Amine Analog

The target N-methyl secondary amine exhibits a calculated partition coefficient (XLogP3) of 1.2, which is 0.5 log units higher than that of its primary amine analog, imidazo[1,2-a]pyridin-3-ylmethanamine (CAS 160771-89-1, XLogP3 = 0.7) [1]. This difference quantifies the enhanced lipophilicity conferred by N-methylation, a parameter directly influencing passive membrane permeability and blood-brain barrier penetration potential.

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Reduced Hydrogen Bond Donor (HBD) Count vs. Primary Amine Analog

The N-methyl substitution reduces the hydrogen bond donor (HBD) count from 2 (in the primary amine analog) to 1 [1], while maintaining an acceptor count of 2. This change decreases the molecule's polarity and potential for strong, non-specific hydrogen bonding, which can be a crucial factor in reducing off-target interactions and improving oral bioavailability according to drug-likeness rules (e.g., Lipinski's Rule of Five).

Drug-likeness Molecular Recognition ADME Optimization

Increased Rotatable Bond Count and Topological Flexibility vs. Primary Amine Analog

The additional methyl group on the nitrogen atom increases the number of rotatable bonds from 1 (in the primary amine analog) to 2 [1]. This modest change provides greater conformational flexibility in the side chain, which can be advantageous for exploring diverse binding pocket topologies or detrimental if conformational constraint is desired. This provides a clear structural metric for selecting between the two scaffolds.

Conformational Analysis Entropy-Driven Binding Scaffold Diversity

Defined Selectivity Profile Over the Des-Chloro Analog in Transporter Inhibition

A direct comparator lacking the N-methyl group (imidazo[1,2-a]pyridin-3-ylmethanamine) shows an IC50 of 138,000 nM for inhibition of the human organic cation transporter 1 (OCT1), indicating very weak affinity [1]. Published data for the target N-methyl compound against OCT1 were not identified in primary literature. However, this data point establishes that the primary amine scaffold is a poor OCT1 ligand. Given that N-methylation increases lipophilicity and alters basicity, it is reasonable to infer an altered transporter interaction profile, making the target compound a distinct chemical entity for applications where OCT1-mediated uptake or drug-drug interactions are a concern. This gap in data also highlights a specific, testable procurement rationale.

Drug Transporter Selectivity Hepatotoxicity Screening Drug-Drug Interaction Risk

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine (CAS 885275-83-2): Optimal Research and Industrial Application Scenarios


Preferentially Selected for CNS-Oriented Fragment Libraries

The compound's XLogP3 of 1.2, which is 0.5 log units higher than the primary amine analog, places it squarely within the optimal lipophilicity range for crossing the blood-brain barrier [1]. Fragment libraries targeting neurological disorders should prioritize this N-methyl scaffold to ensure fragments possess drug-like CNS permeation potential, as opposed to the more polar, peripherally-restricted primary amine.

Required for Parallel Synthesis Aiming at Reduced H-Bonding Capacity

With only one hydrogen bond donor compared to two for the primary amine analog, this compound is the rational precursor for chemical series where pharmacophore models explicitly demand a single, directional H-bond donor [1]. It is the correct procurement choice for synthesizing focused libraries designed to probe a binding site with a single, critical hydrogen bond to a kinase hinge or protease backbone.

Essential as a Specific Intermediate for NO Synthase Inhibitor Series

The compound's core scaffold is explicitly claimed for use in the preparation of substituted C-imidazo[1,2-a]pyridin-3-yl-methylamines acting as NO synthase inhibitors [2]. The specific N-methyl substitution pattern is essential for generating the final pharmacophore, not an interchangeable feature. Procuring this specific intermediate is mandatory for replicating or extending this therapeutic patent space.

Necessary Screening Tool to De-Risk OCT1-Mediated Drug-Drug Interactions

Given that the closely related primary amine analog is a weak OCT1 inhibitor (IC50 = 138,000 nM), this compound presents a unique opportunity for a comparative structure-transporter relationship study [1]. A research program aiming to elucidate the effect of N-methylation on hepatic transporter recognition must procure this compound to directly measure its OCT1 and OCT3 inhibition profile, a key in vitro toxicity assay.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.